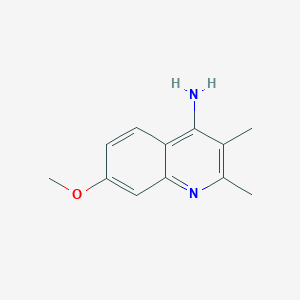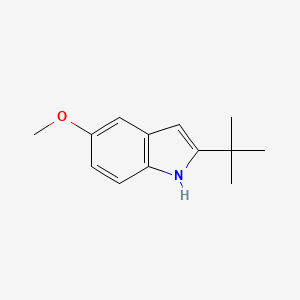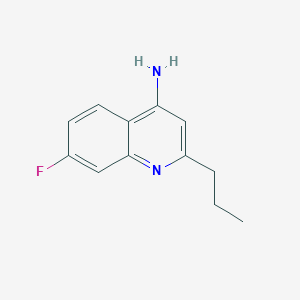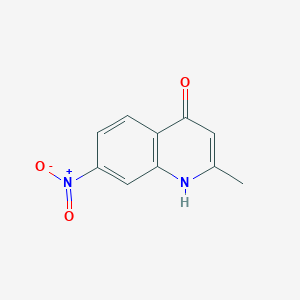
2-Methyl-7-nitroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7-nitroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline core with a methyl group at the second position and a nitro group at the seventh position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of 2-Methylquinolin-4(1H)-one: The synthesis of 2-Methyl-7-nitroquinolin-4(1H)-one typically begins with the nitration of 2-Methylquinolin-4(1H)-one. This reaction involves the introduction of a nitro group at the seventh position of the quinoline ring. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Purification: After the nitration reaction, the product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification processes are scaled up accordingly.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: 2-Methyl-7-nitroquinolin-4(1H)-one can undergo reduction reactions to convert the nitro group to an amino group, forming 2-Methyl-7-aminoquinolin-4(1H)-one. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. This is often achieved using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Reduction: 2-Methyl-7-aminoquinolin-4(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methyl-7-nitroquinolin-4(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are studied for their potential biological activities. Quinoline derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore the therapeutic potential of this compound in various disease models.
Industry: The compound is also used in the development of dyes and pigments due to its chromophoric properties. Its ability to absorb light makes it useful in the formulation of colorants for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-7-nitroquinolin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them effective as antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
2-Methylquinolin-4(1H)-one: Lacks the nitro group at the seventh position.
7-Nitroquinolin-4(1H)-one: Lacks the methyl group at the second position.
2-Methyl-7-aminoquinolin-4(1H)-one: The nitro group is reduced to an amino group.
Uniqueness: 2-Methyl-7-nitroquinolin-4(1H)-one is unique due to the presence of both a methyl group and a nitro group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
64334-95-8 |
|---|---|
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-methyl-7-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-10(13)8-3-2-7(12(14)15)5-9(8)11-6/h2-5H,1H3,(H,11,13) |
InChI-Schlüssel |
RISSXSDSYFLKOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








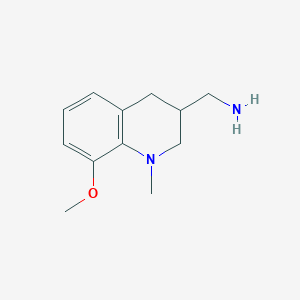
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
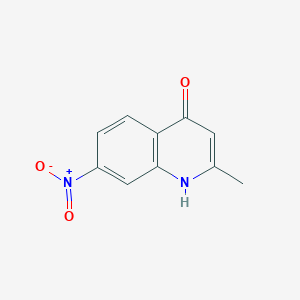
![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
